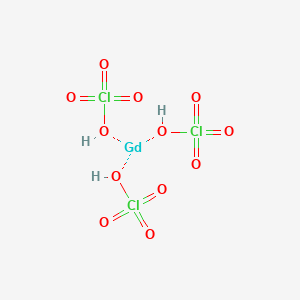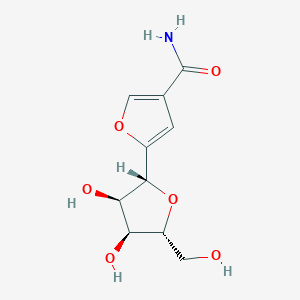
Thionitrous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thionitrous acid is a nitroso compound that is hydrogen sulfide in which one of the hydrogens is replaced by a nitroso group. It has a role as a signalling molecule. It is a nitroso compound, a hydracid and an inorganic molecular entity.
A group of organic sulfur-containing nitrites, alkyl thionitrites. S-Nitrosothiols include compounds such as S-NITROSO-N-ACETYLPENICILLAMINE and S-NITROSOGLUTATHIONE.
Applications De Recherche Scientifique
Linking Biochemistries of NO and H2S
Thionitrous acid (HSNO) has been identified as a key intermediate in biological signaling pathways, linking the biochemistries of nitric oxide (NO) and hydrogen sulfide (H2S). This connection is crucial for understanding various physiological processes and signaling mechanisms. HSNO is spontaneously formed under certain conditions, linking NO and H2S biochemistries and potentially playing a significant role in vivo. The structural and reactivity investigations of HSNO help in understanding its physiological chemistry and propensity for S-N bond cleavage in biological systems (Nava et al., 2016).
Fluorescent Probes for HSNO Detection
The development of fluorescent probes for the detection of HSNO in biological systems has been a significant advancement. These probes, such as TAP-1, have shown high selectivity and sensitivity to HSNO in aqueous media and cells. This development provides a valuable tool for understanding the functions of HSNO in biology, highlighting its emerging role as a potential key intermediate in cellular redox regulation (Chen et al., 2019).
Interaction with Sulfhydryls and Cytotoxic Potential
Peroxynitrite anion (ONOO-) can react with sulfhydryls, leading to potential cytotoxic effects. This interaction is significant in biological systems where superoxide and nitric oxide generate peroxynitrite anion, which in turn reacts with thiol groups. This process may exert cytotoxic effects by oxidizing tissue sulfhydryls, with thionitrous acid being a less effective thiol-oxidizing agent than its anion (Radi et al., 1991).
Potential Biological Relevance of HSNO Isomers
Computational investigations have explored possible isomerization reactions of HSNO under physiological conditions. These studies suggest that the formation of HSNO in biological environments can lead to various derivative species with potentially biologically relevant activity. The exploration of HSNO isomers, such as HONS and SN(H)O, contributes to understanding the complex biochemistry of gasotransmitters like nitric oxide and hydrogen sulfide (Ivanova et al., 2014).
Propriétés
Numéro CAS |
29335-37-3 |
|---|---|
Nom du produit |
Thionitrous acid |
Formule moléculaire |
HNOS |
Poids moléculaire |
63.08 g/mol |
Nom IUPAC |
thionitrous S-acid |
InChI |
InChI=1S/HNOS/c2-1-3/h(H,2,3) |
Clé InChI |
ICRHORQIUXBEPA-UHFFFAOYSA-N |
SMILES |
N(=O)S |
SMILES canonique |
N(=O)S |
Autres numéros CAS |
29335-37-3 |
Synonymes |
S-Nitrosothiol S-Nitrosothiols |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B1248720.png)






